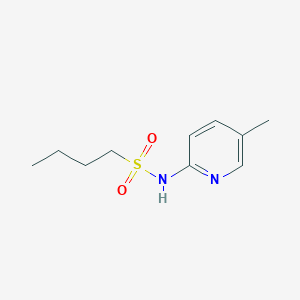

N-(5-methylpyridin-2-yl)butane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-methylpyridin-2-yl)butane-1-sulfonamide” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated . Another study reported the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide using a novel one-pot reaction methodology .Molecular Structure Analysis

The molecular structure of “N-(5-methylpyridin-2-yl)butane-1-sulfonamide” can be analyzed using various structural methods such as single-crystal X-ray diffraction, vibrational spectroscopy, and mass spectrometry . The structure of similar compounds has been determined using these methods .Chemical Reactions Analysis

The chemical reactions involving “N-(5-methylpyridin-2-yl)butane-1-sulfonamide” can be complex and may involve various steps . The exact reactions would depend on the specific conditions and reactants used.Scientific Research Applications

Carbonic Anhydrase Inhibitors

“N-(5-methylpyridin-2-yl)butane-1-sulfonamide” falls under the category of heterocyclic sulfonamides, which have been shown to be effective carbonic anhydrase inhibitors (CAIs) . Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons . These enzymes are widely distributed in nature and are classified into eight different genetic unrelated families .

Antiepileptic Applications

The inhibition of carbonic anhydrases in the brain has been linked to antiepileptic effects . As such, heterocyclic sulfonamides like “N-(5-methylpyridin-2-yl)butane-1-sulfonamide” could potentially be used in the treatment of epilepsy .

Antitumor Applications

Heterocyclic sulfonamides have also been studied for their antitumor properties . By inhibiting carbonic anhydrases, these compounds can disrupt the pH regulation in tumor cells, potentially inhibiting their growth .

Mechanism of Action

The mechanism of action of sulfonamides, which “N-(5-methylpyridin-2-yl)butane-1-sulfonamide” belongs to, involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

Future Directions

The future directions for “N-(5-methylpyridin-2-yl)butane-1-sulfonamide” could involve further studies on its synthesis, properties, and potential applications. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Similar studies could be conducted on “N-(5-methylpyridin-2-yl)butane-1-sulfonamide” to explore its potential applications.

properties

IUPAC Name |

N-(5-methylpyridin-2-yl)butane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-4-7-15(13,14)12-10-6-5-9(2)8-11-10/h5-6,8H,3-4,7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDFUQFETWBRAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=NC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366504 |

Source

|

| Record name | AG-H-15263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylpyridin-2-yl)butane-1-sulfonamide | |

CAS RN |

785792-37-2 |

Source

|

| Record name | AG-H-15263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)